molecular formula C9H9FN2O2 B13179955 6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Katalognummer: B13179955
Molekulargewicht: 196.18 g/mol
InChI-Schlüssel: PQUPLBWLZJTOIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound with a unique structure that combines an amino group, a fluoroethyl group, and a benzoxazol-2-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-fluoroethylamine with a suitable benzoxazol-2-one precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Wirkmechanismus

The mechanism by which 6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzoxazol-2-one core can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-3-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
  • 6-Amino-3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
  • 6-Amino-3-(2-iodoethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Uniqueness

6-Amino-3-(2-fluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluoroethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.

Eigenschaften

Molekularformel

C9H9FN2O2

Molekulargewicht

196.18 g/mol

IUPAC-Name

6-amino-3-(2-fluoroethyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C9H9FN2O2/c10-3-4-12-7-2-1-6(11)5-8(7)14-9(12)13/h1-2,5H,3-4,11H2

InChI-Schlüssel

PQUPLBWLZJTOIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N)OC(=O)N2CCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.